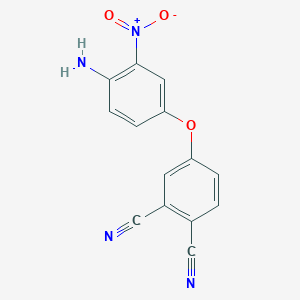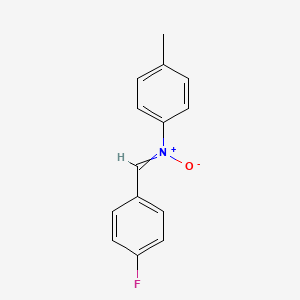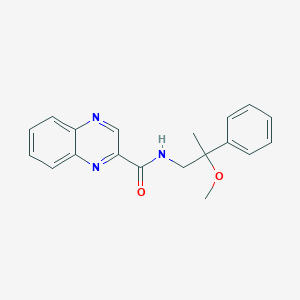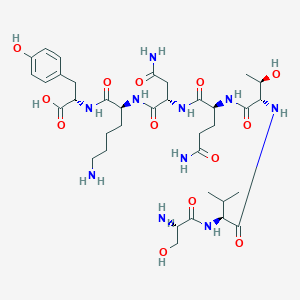![molecular formula C13H21NO B14188720 2-{[tert-Butyl(ethyl)amino]methyl}phenol CAS No. 921204-25-3](/img/structure/B14188720.png)
2-{[tert-Butyl(ethyl)amino]methyl}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 2-[[(1,1-dimethylethyl)ethylamino]methyl]- is an organic compound with the molecular formula C10H14O It is a derivative of phenol, where the hydrogen atom in the hydroxyl group is replaced by a 2-[[(1,1-dimethylethyl)ethylamino]methyl] group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-[[(1,1-dimethylethyl)ethylamino]methyl]- typically involves the alkylation of phenol with 2-[[(1,1-dimethylethyl)ethylamino]methyl] chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of Phenol, 2-[[(1,1-dimethylethyl)ethylamino]methyl]- is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The use of catalysts and optimized reaction conditions further enhances the yield and reduces the production cost.
Analyse Des Réactions Chimiques
Types of Reactions
Phenol, 2-[[(1,1-dimethylethyl)ethylamino]methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the compound into corresponding alcohols or amines.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions.
Major Products Formed
The major products formed from these reactions include quinones, substituted phenols, and various amine derivatives, depending on the reaction conditions and reagents used.
Applications De Recherche Scientifique
Phenol, 2-[[(1,1-dimethylethyl)ethylamino]methyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its therapeutic properties.
Industry: It is used in the production of specialty chemicals, dyes, and other industrial products.
Mécanisme D'action
The mechanism of action of Phenol, 2-[[(1,1-dimethylethyl)ethylamino]methyl]- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its unique structure allows it to bind to specific receptors and modulate their activity, leading to various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenol, 2-(1,1-dimethylethyl)-: A similar compound with a tert-butyl group instead of the 2-[[(1,1-dimethylethyl)ethylamino]methyl] group.
Phenol, 2,6-bis(1,1-dimethylethyl)-: Another related compound with two tert-butyl groups at the 2 and 6 positions.
Uniqueness
Phenol, 2-[[(1,1-dimethylethyl)ethylamino]methyl]- is unique due to the presence of the 2-[[(1,1-dimethylethyl)ethylamino]methyl] group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
921204-25-3 |
|---|---|
Formule moléculaire |
C13H21NO |
Poids moléculaire |
207.31 g/mol |
Nom IUPAC |
2-[[tert-butyl(ethyl)amino]methyl]phenol |
InChI |
InChI=1S/C13H21NO/c1-5-14(13(2,3)4)10-11-8-6-7-9-12(11)15/h6-9,15H,5,10H2,1-4H3 |
Clé InChI |
GSIVHRJTIVBCSK-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC1=CC=CC=C1O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5,5'-Bibenzo[h]quinoline](/img/structure/B14188655.png)
![Pyridine, 4-methyl-3-[(4-methylphenyl)methyl]-](/img/structure/B14188659.png)

![1,5-Bis[5-(methoxymethyl)furan-2-yl]penta-1,4-dien-3-one](/img/structure/B14188673.png)

![Benzyl 3-oxo-3-[(pyridin-3-yl)amino]propanoate](/img/structure/B14188696.png)
![[1,4-Phenylenedi(ethene-2,1-diyl)]bis(triphenylsilane)](/img/structure/B14188704.png)


![2-[(4-Methylbenzene-1-sulfonyl)amino]octyl propanoate](/img/structure/B14188732.png)

